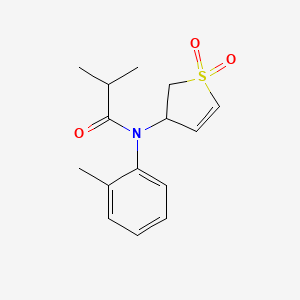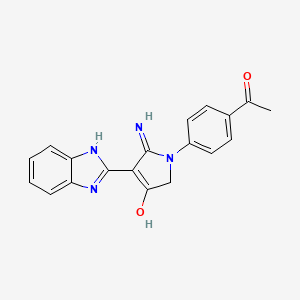
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide, also known as DTT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTT is a thioxothiazolidine derivative that has been synthesized using a simple and efficient method.
Wirkmechanismus
The mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide is not fully understood. However, it has been proposed that N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide exerts its effects by modulating the activity of various signaling pathways. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been found to activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has also been found to reduce the levels of reactive oxygen species and lipid peroxidation. In addition, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has several advantages for lab experiments. It is easy to synthesize and has high purity. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide is also stable and can be stored for long periods without degradation. However, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has some limitations. It is not water-soluble and requires the use of organic solvents for experiments. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide can also interfere with some assays due to its reducing properties.
Zukünftige Richtungen
There are several future directions for the study of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide. One area of research is the development of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide and its effects on various signaling pathways. In addition, the development of new synthetic methods for N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide and its derivatives is an area of interest for future research.
Conclusion
In conclusion, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide is a novel compound that has potential applications in various fields. Its synthesis method is efficient and yields high purity N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. It has been shown to modulate various signaling pathways and has biochemical and physiological effects. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
The synthesis of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide involves the reaction of 2-methylphenylpropanoic acid with thiosemicarbazide in the presence of acetic anhydride. The resulting product is then treated with hydrogen peroxide and sulfuric acid to yield N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide. This method is efficient and yields high purity N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been extensively studied for its potential applications in various fields. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to protect against oxidative stress-induced damage in cells. In addition, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11(2)15(17)16(13-8-9-20(18,19)10-13)14-7-5-4-6-12(14)3/h4-9,11,13H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFJZHVGYJEGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(2-methylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(2,4-difluorobenzyl)-1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5974637.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5974639.png)
![(2-{[3-(benzyloxy)-4-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B5974646.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5974647.png)

![3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B5974667.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974670.png)


![ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B5974681.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5974688.png)
![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide](/img/structure/B5974698.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974705.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-propoxyphenyl)amino]methylene}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5974707.png)